![molecular formula C14H11ClN4O2 B3036205 2-(4-chlorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine CAS No. 339016-76-1](/img/structure/B3036205.png)
2-(4-chlorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine
Overview
Description
2-(4-chlorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine (CPTMP) is a heterocyclic compound that has been studied for its potential applications in a variety of fields. CPTMP has been found to act as an inhibitor of various enzymes, and has been studied for its potential as an anti-inflammatory and anti-cancer agent. CPTMP has also been studied for its potential use in the development of drugs and as a catalyst for chemical reactions.
Scientific Research Applications
Fungicidal Activity
1,2,4-Triazole derivatives, closely related to the chemical , have shown significant fungicidal activities. A study by Bai et al. (2020) revealed that these compounds displayed moderate to high fungicidal activities against various phytopathogens, indicating their potential in agricultural applications.
Antioxidant Properties
Compounds containing the 1,2,4-triazole moiety, similar to the chemical of interest, have been reported to exhibit antioxidant properties. In a study conducted by Bekircan et al. (2008), a series of 1,2,4-triazole derivatives were synthesized and screened for their antioxidant and antiradical activities.
Spectral Luminescent Properties
The interaction of triazole derivatives with metals can lead to the formation of complexes with unique spectral luminescent properties. Mikhailov et al. (2017) found that the beryllium complex of a triazole compound exhibited strong violet luminescence, suggesting potential applications in materials science and luminescence studies (Mikhailov et al., 2017).
Synthesis of Novel Derivatives for Biological Activities
Triazole scaffolds are crucial in the synthesis of clinical drugs due to their significant biological activities. Prasad et al. (2021) synthesized a library of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, indicating the versatility of triazole derivatives in drug development (Prasad et al., 2021).
Lipase and α-Glucosidase Inhibition
Triazole derivatives have also been investigated for their potential in inhibiting lipase and α-glucosidase, enzymes relevant in metabolic disorders. Bekircan et al. (2015) synthesized novel heterocyclic compounds from a triazole derivative and found them effective in inhibiting these enzymes (Bekircan et al., 2015).
properties
IUPAC Name |
2-(4-chlorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-5-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-20-11-6-7-16-14(12(11)13-17-8-18-19-13)21-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUWSNXOUKRMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C3=NC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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